Cas no 941942-12-7 (N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide)

N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide 化学的及び物理的性質
名前と識別子
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- N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide
- 941942-12-7
- N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide
- F2337-1060
- N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide
- AKOS024641828
- N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Pentanamide, N-[2-[6-(methylthio)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propyl-
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- インチ: 1S/C20H32N6O2S/c1-4-6-15(7-5-2)19(27)21-8-9-26-18-16(14-22-26)17(23-20(24-18)29-3)25-10-12-28-13-11-25/h14-15H,4-13H2,1-3H3,(H,21,27)
- InChIKey: AJODISHWYALVOE-UHFFFAOYSA-N
- SMILES: C(NCCN1C2C(C=N1)=C(N1CCOCC1)N=C(SC)N=2)(=O)C(CCC)CCC
計算された属性
- 精确分子量: 420.23074546g/mol
- 同位素质量: 420.23074546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 10
- 複雑さ: 501
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 15.25±0.46(Predicted)
N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2337-1060-50mg |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-1mg |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-40mg |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-10μmol |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-20μmol |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-5μmol |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-2μmol |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-5mg |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-10mg |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2337-1060-15mg |
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-propylpentanamide |
941942-12-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamideに関する追加情報
Comprehensive Analysis of N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide (CAS 941942-12-7)
The compound N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide, identified by CAS 941942-12-7, represents a sophisticated small molecule with significant potential in pharmaceutical research. Its intricate structure combines a pyrazolo[3,4-d]pyrimidine core with morpholine and methylsulfanyl functional groups, making it a subject of interest for drug discovery targeting kinase inhibition and cellular signaling pathways. Researchers are increasingly exploring its role in modulating protein-protein interactions, particularly in oncology and metabolic disorders.
In recent years, the demand for kinase inhibitors and small molecule therapeutics has surged, driven by advancements in precision medicine. The morpholin-4-yl moiety in this compound is noteworthy, as morpholine derivatives are frequently employed in drug design due to their bioavailability and ability to enhance solubility. This aligns with current trends in drug optimization, where improving pharmacokinetic properties is paramount. The methylsulfanyl group further contributes to its unique reactivity profile, offering potential for selective targeting.
From a synthetic chemistry perspective, CAS 941942-12-7 exemplifies modern heterocyclic chemistry techniques. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with ATP-competitive inhibitors. This has led to its investigation in cancer research, where aberrant kinase activity is a hallmark of tumorigenesis. Notably, the compound’s propylpentanamide tail may influence membrane permeability, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease therapeutics.
The pharmacological relevance of N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide extends to signal transduction modulation, a key area in immunotherapy development. With the rise of checkpoint inhibitors and targeted therapies, researchers are scrutinizing its potential to synergize with existing treatments. Computational studies suggest its affinity for PI3K/mTOR pathways, which are frequently dysregulated in autoimmune conditions—a connection that could address growing interest in repurposing existing molecules for new indications.
Analytical characterization of CAS 941942-12-7 involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the compound’s structural complexity. Its logP value and hydrogen bond acceptors/donors align with Lipinski’s Rule of Five, making it a viable candidate for oral drug development. These properties are frequently queried in ADMET prediction tools, underscoring the compound’s relevance in preclinical studies.
In the context of intellectual property, derivatives of this scaffold have appeared in patents related to tyrosine kinase inhibition, particularly for angiogenesis suppression. This positions 941942-12-7 within a competitive landscape of anti-angiogenic agents, a field gaining traction due to the unmet need in retinopathy and solid tumor management. The methylsulfanyl substitution may offer patentable novelty, a crucial consideration in drug pipeline development.
Environmental and green chemistry aspects of synthesizing this compound are also under scrutiny. The morpholine ring introduces questions about biodegradability, while the sulfur-containing group prompts studies on metabolic clearance. These factors resonate with the pharmaceutical industry’s shift toward sustainable chemistry practices, often highlighted in ESG (Environmental, Social, and Governance) reporting.
Future directions for N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-propylpentanamide may include crystallography studies to elucidate binding modes or proteomics approaches to identify off-target effects. As AI-driven drug discovery accelerates, this compound’s data could train algorithms for de novo molecular design, addressing the persistent challenge of drug resistance in chronic diseases.
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